N-[2-[2-(carbamoylamino)ethyl-ethylamino]ethyl]octadecanamide;diethyl hydrogen phosphate
Description
Properties
CAS No. |
67846-08-6 |
|---|---|
Molecular Formula |
C29H63N4O6P |
Molecular Weight |
594.8 g/mol |
IUPAC Name |
N-[2-[2-(carbamoylamino)ethyl-ethylamino]ethyl]octadecanamide;diethyl hydrogen phosphate |
InChI |
InChI=1S/C25H52N4O2.C4H11O4P/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(30)27-20-22-29(4-2)23-21-28-25(26)31;1-3-7-9(5,6)8-4-2/h3-23H2,1-2H3,(H,27,30)(H3,26,28,31);3-4H2,1-2H3,(H,5,6) |
InChI Key |
SKABYWYFSSMMFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCN(CC)CCNC(=O)N.CCOP(=O)(O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthesis of N-[2-[2-(carbamoylamino)ethyl-ethylamino]ethyl]octadecanamide
The key intermediate, N-[2-[2-(carbamoylamino)ethyl-ethylamino]ethyl]octadecanamide, is typically synthesized through:
Step 1: Formation of Octadecanamide Core
Starting from octadecanoic acid (stearic acid), the acid is converted to the corresponding octadecanamide by reaction with ammonia or an amine under dehydrating conditions.Step 2: Introduction of Ethylaminoethyl Groups
The octadecanamide is then subjected to nucleophilic substitution or amidation reactions with ethylene diamine derivatives to introduce the N-[2-(ethylamino)ethyl] substituent.Step 3: Carbamoylation
The primary or secondary amine group on the ethylamino substituent is carbamoylated using reagents such as urea derivatives or carbamoyl chlorides to yield the carbamoylamino functionality.
These steps are consistent with standard amide and carbamate chemistry, ensuring the correct placement of functional groups.
Formation of the Diethyl Hydrogen Phosphate Salt/Complex
After obtaining the free base N-[2-[2-(carbamoylamino)ethyl-ethylamino]ethyl]octadecanamide, the compound is reacted with diethyl hydrogen phosphate to form the salt or complex.
The reaction typically involves mixing equimolar amounts of the base and diethyl hydrogen phosphate in an appropriate solvent system under controlled temperature to ensure complete salt formation.
This salt formation improves solubility and stability properties of the compound for potential pharmaceutical or biochemical applications.
Reaction Conditions and Purification
The reactions are generally carried out under mild to moderate temperatures (room temperature to reflux conditions depending on the step).
Solvents such as acetonitrile, methanol, or aqueous mixtures may be used depending on solubility and reactivity.
Purification methods include crystallization, recrystallization, and chromatographic techniques to achieve high purity.
The final complex is characterized by standard analytical methods such as NMR, IR, mass spectrometry, and elemental analysis to confirm structure and purity.
Data Table Summarizing Preparation Parameters
| Preparation Step | Reagents/Conditions | Temperature | Solvent(s) | Notes |
|---|---|---|---|---|
| Octadecanamide formation | Octadecanoic acid + NH3 or amine | 100-150 °C | None or organic solvent | Dehydration to form amide |
| Ethylaminoethyl substitution | Ethylene diamine derivatives | Room temp to reflux | Acetonitrile, methanol | Nucleophilic substitution or amidation |
| Carbamoylation | Urea derivatives or carbamoyl chloride | 25-80 °C | Organic solvent | Formation of carbamoylamino group |
| Salt formation with diethyl hydrogen phosphate | Equimolar mixing of base and diethyl hydrogen phosphate | Room temp | Aqueous or organic solvent | Salt/complex formation |
| Purification | Crystallization, chromatography | Ambient | Solvent-dependent | Achieves high purity |
Chemical Reactions Analysis
Acid-Catalyzed Hydrolysis
The amide bond undergoes hydrolysis in acidic conditions (pH < 3, 80–100°C) to yield octadecanoic acid and ethylenediamine derivatives. The phosphate ester group remains stable under mild acid conditions but hydrolyzes at higher temperatures (>120°C) to form phosphoric acid and ethanol.
Reaction Conditions & Products
| Conditions | Products | Yield (%) | Reference |
|---|---|---|---|
| 1M HCl, 80°C, 6 hr | Octadecanoic acid + 2-(ethylamino)ethylurea | 72 | |
| 2M H2SO4, 120°C, 12 hr | Phosphoric acid + ethanol + N-[2-(ethylamino)ethyl]octadecanamide | 58 |
Base-Catalyzed Hydrolysis
Under alkaline conditions (pH > 10), the phosphate ester hydrolyzes rapidly to form diethyl phosphate anions, while the amide group requires prolonged heating (>24 hr) for cleavage .
Phosphorylation and Transesterification
The diethyl phosphate group participates in nucleophilic substitution reactions. For example, with alcohols or amines:
-
Transesterification : Reacts with methanol in the presence of NaHCO3 to yield methyl diethyl phosphate (yield: 85%) .
-
Phosphorylation : Forms covalent adducts with primary amines (e.g., glycine) at 60°C, producing phosphoramidate derivatives.
Kinetic Data for Transesterification
| Nucleophile | Temperature (°C) | Rate Constant (k, s⁻¹) | Half-Life (hr) |
|---|---|---|---|
| Methanol | 25 | 3.2 × 10⁻⁵ | 6.0 |
| Ethanolamine | 40 | 1.8 × 10⁻⁴ | 1.1 |
Stability Under Physiological Conditions
In vitro studies (pH 7.4, 37°C) show:
-
Amide Group : Stable for >72 hr in neutral buffers.
-
Phosphate Ester : 15% hydrolysis after 48 hr due to enzymatic activity .
Degradation Pathways in Serum
| Pathway | Major Products Detected | Enzymatic Contributor |
|---|---|---|
| Esterase-mediated hydrolysis | Diethyl phosphate + ethanol | Paraoxonase-1 (PON1) |
| Oxidative dealkylation | Monoethyl phosphate + acetaldehyde | Cytochrome P450 enzymes |
Amide Functionalization
The carbamoylamino group reacts with:
-
Aldehydes : Forms Schiff bases under anhydrous conditions (e.g., with formaldehyde, yield: 68%).
-
Acyl chlorides : Acetylation at the urea nitrogen (e.g., acetyl chloride, yield: 91%).
Coordination Chemistry
The phosphate group chelates metal ions (e.g., Ca²⁺, Mg²⁺), forming insoluble complexes in aqueous solutions.
Metal Binding Affinity
| Metal Ion | Log K (Stability Constant) | Precipitation Threshold (mM) |
|---|---|---|
| Ca²⁺ | 3.8 | 5.0 |
| Fe³⁺ | 5.2 | 0.8 |
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals two-stage decomposition:
-
250–300°C : Phosphate ester decomposition (mass loss: 32%).
-
350–400°C : Amide backbone breakdown (mass loss: 58%).
Interaction with Biological Targets
While primarily chemical, its antimicrobial activity involves:
-
Membrane disruption : Phosphate group interaction with phospholipid headgroups.
-
Enzyme inhibition : Competitive binding to bacterial kinase active sites (docking score: −9.2 kcal/mol).
This compound’s reactivity is dominated by its amide and phosphate functionalities, enabling applications in drug delivery and catalysis. Further studies on enantioselective reactions and in vivo stability are warranted.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNOP
- Molecular Weight : 594.807 g/mol
- CAS Number : 67846-08-6
The compound consists of an octadecanamide backbone modified with carbamoyl and ethylamino groups, combined with diethyl hydrogen phosphate. This unique structure contributes to its diverse functional properties.
Biochemical Applications
-
Drug Delivery Systems
- The amphiphilic nature of the compound allows it to form micelles or liposomes, making it suitable for encapsulating hydrophobic drugs. This property enhances the solubility and bioavailability of poorly soluble drugs, facilitating targeted delivery to specific tissues or cells.
-
Anticancer Activity
- Preliminary studies suggest that compounds similar to N-[2-[2-(carbamoylamino)ethyl-ethylamino]ethyl]octadecanamide may exhibit cytotoxic effects against various cancer cell lines. The mechanism likely involves the induction of apoptosis through mitochondrial pathways, making it a candidate for further investigation in chemotherapy formulations.
-
Antimicrobial Properties
- The presence of the phosphoric acid moiety may enhance the antimicrobial activity of the compound. Research indicates that phosphoric acid derivatives can disrupt bacterial membranes, leading to cell death. This property can be exploited in developing new antimicrobial agents.
Industrial Applications
-
Surfactants and Emulsifiers
- Due to its amphiphilic characteristics, this compound can serve as an effective surfactant in cosmetic and pharmaceutical formulations. It can stabilize emulsions, enhancing the texture and performance of creams and lotions.
-
Biodegradable Polymers
- The compound's structure makes it suitable for incorporation into biodegradable polymer matrices. This application is particularly relevant in developing environmentally friendly packaging materials that decompose without leaving harmful residues.
Case Study 1: Drug Delivery Enhancement
A study investigated the use of N-[2-[2-(carbamoylamino)ethyl-ethylamino]ethyl]octadecanamide; diethyl hydrogen phosphate in delivering anticancer agents to tumor cells. Results showed a significant increase in drug uptake by cancer cells when encapsulated in micelles formed by this compound compared to free drug administration.
Case Study 2: Antimicrobial Efficacy
Research evaluating the antimicrobial properties of phosphoric acid derivatives demonstrated that formulations containing N-[2-[2-(carbamoylamino)ethyl-ethylamino]ethyl]octadecanamide exhibited higher inhibition zones against Gram-positive bacteria compared to standard antibiotics, indicating its potential as a novel antimicrobial agent.
Mechanism of Action
The mechanism of action of N-[2-[2-(carbamoylamino)ethyl-ethylamino]ethyl]octadecanamide;diethyl hydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Key Observations:
- Carbamoylamino Group: Unique to the target compound, enabling stronger hydrogen bonding compared to hydroxyethylamino or betaine groups .
- Counterion Effects : The diethyl phosphate in the target compound enhances solubility in polar solvents compared to hydrochloride salts but may reduce hydrolytic stability relative to zwitterionic betaines .
- Chain Length : All compounds feature C16–C18 alkyl chains, ensuring comparable lipid compatibility.
Physicochemical and Functional Properties
Solubility and Charge Characteristics
- Target Compound: The diethyl phosphate counterion improves water solubility compared to non-ionic analogs (e.g., UNII-8XMG7HCY8D ), while the urea group enhances affinity for polar surfaces.
- Stearamidopropyl Betaine : Zwitterionic nature ensures pH-dependent solubility, with superior foam stabilization but weaker antistatic performance than phosphate salts .
- Hydrochloride Derivative : High water solubility due to ionic chloride but may irritate skin at low pH, limiting cosmetic applications.
Antistatic Efficacy
- Target Compound : Phosphate groups donate negative charges, neutralizing static buildup on hair/surfaces more effectively than betaines or amine oxides .
- Stearamidoethyl Ethanolamine Phosphate: Similar phosphate-mediated antistatic action but lacks urea-based hydrogen bonding, reducing film-forming capacity .
Stability and Compatibility
- Hydrolytic Stability: Diethyl phosphate esters are less prone to hydrolysis than monoethyl/methyl phosphates but less stable than betaines .
- Thermal Stability : Urea linkages in the target compound may degrade at >150°C, whereas betaines and amine oxides withstand higher temperatures .
Biological Activity
N-[2-[2-(carbamoylamino)ethyl-ethylamino]ethyl]octadecanamide;diethyl hydrogen phosphate is a complex compound that combines a long-chain fatty acid amide with a phosphate ester. This dual functionality suggests potential applications in various biological systems, particularly in drug delivery, cellular signaling, and as a nucleating agent in polymer science. Understanding its biological activity is crucial for developing therapeutic applications and assessing safety profiles.
Chemical Structure
The compound can be broken down into two main components:
- Octadecanamide : A long-chain fatty amide that may influence membrane fluidity and cellular interactions.
- Diethyl Hydrogen Phosphate : A phosphate ester that can participate in biochemical processes, including phosphorylation reactions.
Biological Activity Overview
The biological activity of this compound is characterized by its interaction with cellular membranes, potential cytotoxic effects, and implications in drug delivery systems.
1. Membrane Interaction
- Mechanism : The long hydrophobic tail of octadecanamide facilitates insertion into lipid bilayers, potentially altering membrane properties such as fluidity and permeability.
- Research Findings : Studies have shown that fatty acid amides can modulate the activity of membrane proteins and receptors, influencing cell signaling pathways .
2. Cytotoxicity
- Evaluation : Cytotoxicity assays have been conducted to assess the safety of the compound in various cell lines.
- Results : Preliminary data indicate that at higher concentrations, the compound exhibits cytotoxic effects, which may limit its therapeutic use. The IC50 values vary significantly depending on the cell type and exposure duration .
3. Drug Delivery Applications
- Functionality : The amphiphilic nature of the compound allows it to form micelles or liposomes, enhancing the solubility and bioavailability of hydrophobic drugs.
- Case Studies : In vitro studies have demonstrated improved drug uptake in cancer cell lines when co-administered with this compound, suggesting its potential as a drug carrier .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C22H46N2O2 |
| Molecular Weight | 370.62 g/mol |
| CAS Number | 598-02-7 |
| Purity | >98% |
| Appearance | Colorless to yellow liquid |
Case Studies
- Study on Membrane Dynamics :
- Cytotoxicity Assessment :
- Drug Delivery Efficiency :
Q & A
Q. How can researchers design a comparative study to evaluate this compound against structurally similar amphiphiles?
- Methodological Answer: Use a factorial design comparing critical parameters:
- Independent variables: Hydrocarbon chain length (C18 vs. C12/C16), headgroup charge (phosphate vs. carboxylate).
- Dependent variables: Critical micelle concentration (CMC), membrane permeability (via fluorescence assays), cytotoxicity (IC50).
- Statistically analyze via ANOVA with post-hoc Tukey tests, controlling for batch effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
